1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole

Tetrazole regioisomer stability N-substitution energetics Computational chemistry

1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole (CAS 1909309-41-6) is a 1-substituted N-aryl tetrazole with a unique ortho-methyl, meta-nitro substitution pattern. This configuration provides a measurable lipophilicity advantage (XLogP ~1.3–1.4 vs. ~0.9 for non-methylated analogs) for improved passive membrane diffusion in drug discovery. The electron-withdrawing nitro group and nitrogen-rich tetrazole ring also make it a key precursor for energetic materials and coordination chemistry. Available via custom synthesis with the commercially available amine precursor 2-methyl-3-nitroaniline.

Molecular Formula C8H7N5O2
Molecular Weight 205.17 g/mol
CAS No. 1909309-41-6
Cat. No. B6600473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole
CAS1909309-41-6
Molecular FormulaC8H7N5O2
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])N2C=NN=N2
InChIInChI=1S/C8H7N5O2/c1-6-7(12-5-9-10-11-12)3-2-4-8(6)13(14)15/h2-5H,1H3
InChIKeyVXIMDDBJKXHHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole (CAS 1909309-41-6): Technical Baseline for Procurement Decision-Making


1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole (CAS 1909309-41-6) is a 1-substituted N-aryl tetrazole derivative with molecular formula C₈H₇N₅O₂ and molecular weight 205.17 g·mol⁻¹ . The compound features a tetrazole heterocycle N1-linked to a 2-methyl-3-nitrophenyl moiety, placing it within the broader class of nitroaryl tetrazoles that are investigated as carboxylic acid bioisosteres in medicinal chemistry and as nitrogen-rich scaffolds in energetic materials research [1] [2]. The combined presence of an electron-withdrawing nitro group, an ortho-methyl substituent, and the 1-substituted tetrazole ring generates a substitution pattern that differentiates it from both 5-substituted regioisomers and non-methylated nitro-phenyl tetrazole analogs.

Why 1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole Cannot Be Casually Replaced by In-Class Analogs


Tetrazole derivatives bearing nitrophenyl substituents cannot be freely interchanged because three structural variables simultaneously govern their physicochemical and biological profiles: (i) the N-substitution position (1-substituted vs. 2-substituted vs. 5-substituted), which dictates thermodynamic stability and electronic distribution [1]; (ii) the nitro group position on the phenyl ring, which modulates electron density, dipole moment, and hydrogen-bonding capacity [2]; and (iii) the presence or absence of the ortho-methyl group, which alters lipophilicity, metabolic stability, and conformational preference around the aryl–tetrazole bond [3]. These variables are non-additive and mutually interacting—replacing one analog with another that differs in even a single parameter can produce a compound with measurably divergent properties. The quantitative evidence below demonstrates that each substitution feature in the target compound contributes a distinct and verifiable differentiation dimension relative to its closest comparators.

Quantitative Differentiation Evidence for 1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole Versus Closest Analogs


Regioisomeric Stability Advantage: 1-Substituted Tetrazole Versus 2-Substituted Isomer

The target compound is a 1-substituted tetrazole, which exhibits meaningfully different thermodynamic stability relative to the 2-substituted regioisomer. Quantum-chemical calculations at the MP2/6-31G* level demonstrate that carbanions derived from 1-substituted tetrazoles are 61–77 kJ·mol⁻¹ more stable than those derived from 2-substituted isomers [1]. Furthermore, deprotonation energies of 2-substituted tetrazoles exceed those of 1-substituted tetrazoles by 52–65 kJ·mol⁻¹, reflecting a fundamental electronic difference that influences acidity, nucleophilicity, and metal-coordination behavior [1]. These data establish that 1-substituted and 2-substituted tetrazoles are not functionally equivalent, and the target compound's 1-substitution pattern confers a distinct, quantifiable stability profile.

Tetrazole regioisomer stability N-substitution energetics Computational chemistry

Lipophilicity Differentiation: ortho-Methyl Group Contribution to LogP Relative to Non-Methylated Nitrophenyl-Tetrazoles

The target compound carries an ortho-methyl substituent on the phenyl ring that its closest non-methylated analogs lack. The computed partition coefficient (XLogP3) for 1-(2-nitrophenyl)-1H-tetrazole (lacking the methyl group) is 0.9 [1], and the ACD/LogP for 1-(4-nitrophenyl)-1H-tetrazole is 0.82 [2]. Applying the well-established Hansch π constant for an aromatic methyl group (+0.5) [3], the estimated logP for the target compound is approximately 1.3–1.4. This represents an approximately 1.5- to 1.7-fold increase in logP, corresponding to a roughly 3- to 5-fold increase in octanol-water partition coefficient—a magnitude known to affect membrane permeability, plasma protein binding, and oral bioavailability in drug development programs.

Lipophilicity modulation Methyl effect on logP Drug-likeness optimization

Conformational Differentiation: Dihedral Angle Variation Across Nitrophenyl-Tetrazole Positional Isomers

The dihedral angle between the phenyl and tetrazole rings varies substantially across positional isomers, directly impacting molecular shape, crystal packing, and intermolecular interaction geometry. Single-crystal X-ray diffraction studies reveal that 5-(2-methyl-5-nitrophenyl)-1H-tetrazole exhibits a dihedral angle of 45.7(2)° [1], 5-(4-methyl-3-nitrophenyl)-1H-tetrazole exhibits 38.27(11)° [2], and 5-(4-nitrobenzyl)-1H-1,2,3,4-tetrazole exhibits 63.13(8)° [3]. These values span a range of nearly 25°, demonstrating that the substitution position strongly dictates the conformational preference. The target compound, as a 1-substituted tetrazole with the nitro group at position 3 and a methyl group at position 2, is expected to adopt a distinct dihedral angle profile compared to all of these 5-substituted and benzyl-linked isomers—though no direct X-ray structure of the target compound has yet been deposited in the Cambridge Structural Database.

Crystal engineering Conformational analysis Solid-state structure

Carboxylic Acid Bioisosterism with Metabolic Stability: Tetrazole pKa Parity Enables Non-Substitutable Function

The 1-substituted tetrazole ring in the target compound serves as a carboxylic acid bioisostere, a functional replacement strategy widely validated in approved drugs including losartan and candesartan. The tetrazole NH proton exhibits a pKa of approximately 4.5–4.9, which closely matches the pKa range of carboxylic acids (4.2–4.4) [1]. Unlike carboxylic acids, however, tetrazoles are resistant to phase II glucuronidation, providing enhanced metabolic stability in vivo [2]. The target compound adds a further dimension to this class-level advantage: the ortho-methyl group introduces steric shielding around the tetrazole-aryl junction, potentially retarding oxidative metabolism at the adjacent position compared to non-methylated analogs. This dual advantage—bioisosteric pKa matching plus methyl-directed metabolic modulation—gives the target compound a specific profile that neither simple nitrophenyl-tetrazoles nor non-methylated carboxylic acid bioisosteres can replicate.

Bioisosterism Tetrazole pKa Metabolic stability Drug design

Recommended Application Scenarios for 1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole (CAS 1909309-41-6) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Carboxylic Acid Bioisostere with Built-In Lipophilicity Enhancement for Lead Optimization

In drug discovery programs where a carboxylic acid pharmacophore is required for target engagement but metabolic clearance or low membrane permeability limits progression, the target compound provides a tetrazole-based bioisostere with a pKa matched to physiological conditions (4.5–4.9) [1]. Its estimated logP of ~1.3–1.4—approximately 0.4–0.6 units higher than the non-methylated analog 1-(2-nitrophenyl)-1H-tetrazole (XLogP3 = 0.9) [2]—offers a measurable lipophilicity advantage that may translate to improved passive membrane diffusion. The ortho-methyl group further distinguishes it from des-methyl tetrazole bioisosteres by providing steric shielding around the tetrazole-aryl junction. This compound is best deployed when moderate logP enhancement is desired without introducing additional polar atoms or chiral centers that would increase molecular complexity.

Energetic Materials: Nitrogen-Rich Precursor with Tunable Sensitivity Profile

The target compound belongs to the class of nitro-substituted tetrazole-N-aryl derivatives that have been demonstrated to exhibit energetic properties approaching those of RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) while maintaining superior insensitivity to impact and friction [1]. The 1-substitution pattern confers greater carbanion stability (ΔΔG = 61–77 kJ·mol⁻¹ relative to 2-substituted isomers) [2], which correlates with enhanced thermal stability of derived energetic salts. The combined presence of the nitro group (oxygen balance contributor) and the tetrazole ring (nitrogen content ~34% by weight for the heterocycle) positions the target compound as a precursor for synthesizing high-nitrogen energetic coordination compounds where fine control over sensitivity and performance is required.

Coordination Chemistry and MOF Construction: Conformationally Defined N-Donor Ligand

The tetrazole ring in the target compound provides four nitrogen lone pairs capable of coordinating metal ions in multiple bridging and terminal modes. The 1-substitution pattern forces the tetrazole into a configuration where N2, N3, and N4 are available for metal binding—a coordination geometry distinct from that of 5-substituted tetrazoles, where the tetrazole is linked via a C–C bond to the aryl ring [1]. Crystal structure data from closely related positional isomers demonstrate that the dihedral angle between the aryl and tetrazole rings varies by up to ~25° depending on the connectivity (38.27° to 63.13° across isomers) [2]. This conformational divergence directly impacts the dimensionality and topology of the resulting coordination networks. The target compound is therefore preferred when a specific metal-ligand spatial arrangement is needed that cannot be achieved with 5-substituted or benzyl-linked tetrazole analogs.

Synthetic Building Block for Parallel Library Synthesis via Robust One-Pot Tetrazole Formation

The 1-substituted tetrazole core of the target compound is accessible through the well-established Yb(OTf)₃-catalyzed condensation of primary aryl amines with triethyl orthoformate and sodium azide, a method reported to deliver 1-substituted-1H-1,2,3,4-tetrazoles in good to excellent yields [1]. Alternative protocols using DMSO/ionic liquid solvent systems achieve isolated yields of 85–90% for 1-aryl tetrazoles at ambient temperature [2]. The amine precursor 2-methyl-3-nitroaniline is commercially available, making the target compound synthetically tractable for library production. Its use as a building block is most appropriate when a 1-substituted tetrazole with a nitro group available for subsequent reduction (to an amine for further diversification) is required within a parallel synthesis workflow.

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